2-乙基-1H-苯并咪唑-6-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

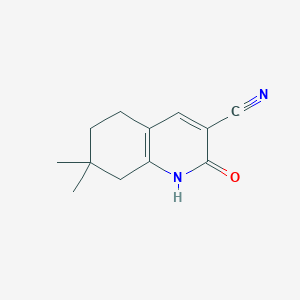

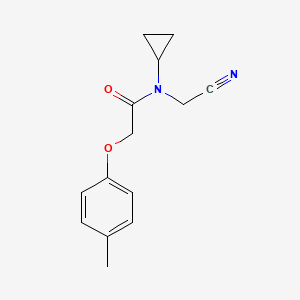

2-Ethyl-1H-benzimidazole-6-carboxylic acid is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is part of a broader class of benzimidazoles that have been extensively studied due to their diverse range of biological activities and applications in medicinal chemistry. The papers provided discuss various derivatives of benzimidazole and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of benzimidazole with various reagents under controlled conditions. For instance, novel 2-aryl-3-ethoxycarbonyl-4-phenylpyrido[1,2-a]benzimidazole derivatives were synthesized using a tandem reaction of 2-benzoyl benzimidazole with ethyl 4-bromo-3-arylbut-2-enoate in the presence of potassium carbonate . Another example is the synthesis of ethyl 1-methyl-2-benzimidazolecarboxylate 3-oxide and its derivatives through a series of reactions starting from 1-methyl-2-benzimidazolecarboxaldehyde oxime 3-oxide . Additionally, ethyl 2-(Benzimidazol-2-yl)-3-(dimethylamino)acrylate was used as a starting material for the solvent-free preparation of ethyl 1-oxo-1,2-dihydropyrimido[1,6-a]benzimidazole-4-carboxylates .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized using various spectroscopic techniques. The X-ray crystallography of one such derivative, 6f, confirmed its structure and provided insights into its optical properties . The molecular structures of these compounds are crucial for understanding their reactivity and potential applications.

Chemical Reactions Analysis

Benzimidazole derivatives undergo a variety of chemical reactions, leading to the formation of different compounds with potential biological activities. For example, the reaction of ethyl 1-methyl-2-benzimidazolecarboxylate 3-oxide with potassium hydroxide yielded 1-methyl-2-benzimidazolol 3-oxide, among other products . The reactivity of these compounds is influenced by their molecular structure and the presence of functional groups that can participate in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as their absorption and fluorescence spectra, are investigated to determine their suitability for various applications. The absorption maxima of the synthesized compounds varied depending on the structure of the 2-aryl group, and they exhibited blue-green fluorescence in dilute solutions . These properties are significant for the development of fluorescent materials and for understanding the photophysical behavior of these compounds.

科学研究应用

抗菌活性

2-乙基-1H-苯并咪唑-6-羧酸衍生物在抗菌应用中显示出潜力。例如,某些衍生物已证明具有显着的抗菌活性,特别是对大肠杆菌、金黄色葡萄球菌、白色念珠菌和黄曲霉等病原体具有活性 (Salahuddin 等,2017)。这表明它们可用于开发新的抗菌剂。

抗肿瘤活性

研究表明,2-乙基-1H-苯并咪唑-6-羧酸及其衍生物在癌症治疗中可能是有效的。例如,某些苯并咪唑衍生物已显示出对各种人类癌细胞系具有有效的生长抑制活性,表明它们作为拓扑异构酶 II 抑制剂的潜力,拓扑异构酶 II 是癌症治疗中的一个关键靶点 (S. Galal 等,2010)。

抗真菌活性

2-乙基-1H-苯并咪唑-6-羧酸的一些衍生物已证明对念珠菌属具有有效的活性,突出了它们在开发新的抗真菌疗法中的潜力。具有氰基取代的化合物特别有效,其活性与现有的抗真菌剂相当 (H. Göker 等,2002)。

抗炎和镇痛特性

2-乙基-1H-苯并咪唑-6-羧酸衍生物已被研究其抗炎和镇痛特性。这项研究探索了它们作为治疗炎症和疼痛的新型治疗剂的潜力 (E. Abignente 等,1983)。

化学合成和材料科学

该化合物及其衍生物在化学合成中发挥着重要作用。它们的高效合成方法和作为多种化合物中间体的潜力已被广泛研究 (E. Alcalde 等,1992)。这使得它们在材料科学和有机化学中很有价值。

化学中的质子传输

在材料化学领域,2-乙基-1H-苯并咪唑-6-羧酸的衍生物已被用于创建用于质子传输的自导电低聚物。这在开发用于各种技术应用的高级材料中具有意义 (J. Persson & P. Jannasch,2003)。

作用机制

Target of Action

Benzimidazole derivatives are known to interact with various biological targets, including tubulin proteins .

Mode of Action

Benzimidazole derivatives, such as carbendazim, bind to tubulin proteins, disrupting microtubule assembly and cell division . This suggests that 2-Ethyl-1H-benzimidazole-6-carboxylic acid may have a similar mode of action.

Biochemical Pathways

The disruption of microtubule assembly by benzimidazole derivatives can affect various cellular processes, including cell division and intracellular transport .

Pharmacokinetics

The solubility and stability of the compound may influence its bioavailability .

Result of Action

The disruption of microtubule assembly by benzimidazole derivatives can lead to cell cycle arrest and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Ethyl-1H-benzimidazole-6-carboxylic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s solubility, stability, and interaction with its targets .

安全和危害

未来方向

Benzimidazoles, including “2-Ethyl-1H-benzimidazole-6-carboxylic acid”, have a wide range of pharmacological activities and are commonly used in drug discovery . They are used in the treatment of various diseases, including cancer, infectious diseases, hypertension, and others . Therefore, the future directions for “2-Ethyl-1H-benzimidazole-6-carboxylic acid” could involve further exploration of its potential therapeutic uses and the development of new synthesis methods.

属性

IUPAC Name |

2-ethyl-3H-benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-9-11-7-4-3-6(10(13)14)5-8(7)12-9/h3-5H,2H2,1H3,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECPBJINOLYRJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(N1)C=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(E)-2-{4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}ethenyl]aniline](/img/structure/B3013295.png)

![6-Methyl-2-azaspiro[3.3]heptan-6-ol](/img/structure/B3013297.png)

![(2E,2'E)-3,3'-(thiophene-2,5-diyl)bis(2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)](/img/structure/B3013303.png)

![ethyl 2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3013304.png)

![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B3013305.png)

![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3013307.png)

![(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3013310.png)

![7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3013311.png)